![molecular formula C20H22N4O6S B2385606 Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate CAS No. 1251577-39-5](/img/structure/B2385606.png)
Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate
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Overview
Description
Scientific Research Applications
- Click Chemistry : Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate can serve as a ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are widely used in chemical biology and drug discovery for bioconjugation, labeling, and target identification .
- Anticancer Research : Some derivatives of this compound have shown promising antiproliferative activity against cancer cells, including CCRF-CEM, LNCaP, and MIA PaCa-2 cell lines . Further exploration of its potential as an anticancer agent is warranted.
- Protodeboronation : Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate can be used as a substrate in catalytic protodeboronation reactions. These reactions enable the conversion of boronic esters to other functional groups, expanding the toolbox for organic synthesis .
Chemical Biology and Medicinal Chemistry
Organic Synthesis
Future Directions
The future directions for the study of this compound could include further investigation of its potential as a therapeutic agent for cancer and Alzheimer’s disease. Additionally, it could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-13-21-22-18-8-6-15(10-23(13)18)31(26,27)24(11-19(25)30-20(2,3)4)14-5-7-16-17(9-14)29-12-28-16/h5-10H,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDQKSSLUVZXMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC(=O)OC(C)(C)C)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate |
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